molecular formula C14H18FN3O B8109690 9-(3-Fluorophenyl)-6-Methyl-2,6,9-Triazaspiro[4.5]Decan-8-One

9-(3-Fluorophenyl)-6-Methyl-2,6,9-Triazaspiro[4.5]Decan-8-One

Cat. No.: B8109690
M. Wt: 263.31 g/mol
InChI Key: HXOOWSOLQJOOTE-UHFFFAOYSA-N
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Description

9-(3-Fluorophenyl)-6-Methyl-2,6,9-Triazaspiro[4.5]Decan-8-One is a complex organic compound belonging to the class of azaspiro compounds. These compounds are characterized by a spiro structure where at least one of the cyclic components is a nitrogen heterocycle

Preparation Methods

The synthesis of 9-(3-Fluorophenyl)-6-Methyl-2,6,9-Triazaspiro[4.5]Decan-8-One involves several steps. One common method involves the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The process typically includes alkylation and heterocyclization reactions to form the spiro structure. Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

9-(3-Fluorophenyl)-6-Methyl-2,6,9-Triazaspiro[4.5]Decan-8-One undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium aluminum hydride for reductions and various halogenating agents for substitutions . The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.

Scientific Research Applications

This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its anticancer activity, showing moderate to high inhibition against various human cancer cell lines such as HepG-2, PC-3, and HCT116 . Additionally, its unique spiro structure makes it a valuable scaffold for the development of new pharmaceuticals and biologically active compounds.

Mechanism of Action

The mechanism of action of 9-(3-Fluorophenyl)-6-Methyl-2,6,9-Triazaspiro[4.5]Decan-8-One involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, including the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Compared to other azaspiro compounds, 9-(3-Fluorophenyl)-6-Methyl-2,6,9-Triazaspiro[4.5]Decan-8-One stands out due to its specific fluorophenyl and methyl substitutions, which may enhance its biological activity and specificity. Similar compounds include 2-azaspiro[4.5]decan-3-one and other derivatives with different substituents on the spiro structure . These compounds share the spiro framework but differ in their functional groups and biological activities.

Properties

IUPAC Name

9-(3-fluorophenyl)-6-methyl-2,6,9-triazaspiro[4.5]decan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O/c1-17-8-13(19)18(10-14(17)5-6-16-9-14)12-4-2-3-11(15)7-12/h2-4,7,16H,5-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOOWSOLQJOOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(CC12CCNC2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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